molecular formula C16H24N2O2S B10966863 1-(Prop-2-en-1-yl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine

1-(Prop-2-en-1-yl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine

Cat. No.: B10966863
M. Wt: 308.4 g/mol
InChI Key: YCYZZRLLQNCIAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ALLYL-4-[(2,4,5-TRIMETHYLPHENYL)SULFONYL]PIPERAZINE is a synthetic organic compound belonging to the piperazine family. Piperazine derivatives are known for their diverse biological and pharmacological activities, making them valuable in various scientific research and industrial applications.

Chemical Reactions Analysis

1-ALLYL-4-[(2,4,5-TRIMETHYLPHENYL)SULFONYL]PIPERAZINE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-ALLYL-4-[(2,4,5-TRIMETHYLPHENYL)SULFONYL]PIPERAZINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ALLYL-4-[(2,4,5-TRIMETHYLPHENYL)SULFONYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-ALLYL-4-[(2,4,5-TRIMETHYLPHENYL)SULFONYL]PIPERAZINE can be compared with other piperazine derivatives, such as:

The uniqueness of 1-ALLYL-4-[(2,4,5-TRIMETHYLPHENYL)SULFONYL]PIPERAZINE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C16H24N2O2S

Molecular Weight

308.4 g/mol

IUPAC Name

1-prop-2-enyl-4-(2,4,5-trimethylphenyl)sulfonylpiperazine

InChI

InChI=1S/C16H24N2O2S/c1-5-6-17-7-9-18(10-8-17)21(19,20)16-12-14(3)13(2)11-15(16)4/h5,11-12H,1,6-10H2,2-4H3

InChI Key

YCYZZRLLQNCIAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)CC=C)C

Origin of Product

United States

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